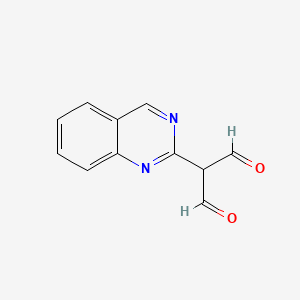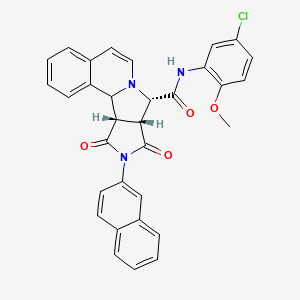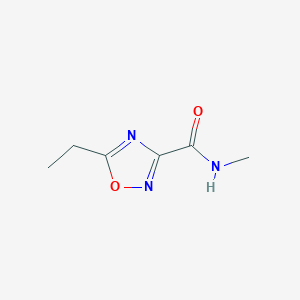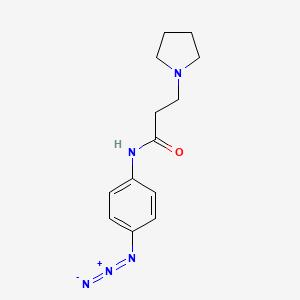
5-Bromo-2'-chloro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’-chloro-2,3’-bipyridine is a heterocyclic organic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2’-chloro-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-chloro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Coupling Reactions: These include Suzuki and Stille couplings, which form carbon-carbon bonds between the bipyridine and other aromatic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atoms in the pyridine rings, affecting the compound’s electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a phenylboronic acid would yield a bipyridine derivative with a phenyl group attached to one of the pyridine rings .
Scientific Research Applications
5-Bromo-2’-chloro-2,3’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2’-chloro-2,3’-bipyridine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability . In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bipyridine: Similar in structure but lacks the chlorine atom.
5,5’-Dibromo-2,2’-bipyridine: Contains two bromine atoms instead of one bromine and one chlorine.
2,2’-Bipyridine: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-2’-chloro-2,3’-bipyridine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions .
Properties
CAS No. |
942205-99-4 |
|---|---|
Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI Key |
IDLUBXMKPAIZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)




![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)


![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
